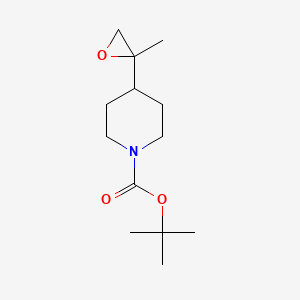
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as MTIU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of MTIU, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Scientific Research Applications
Metabolism and Pharmacokinetics
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is investigated primarily for its pharmacokinetic properties and metabolic pathways. For instance, Wan et al. (2019) detailed the metabolism of TPPU, a structurally similar soluble epoxide hydrolase (sEH) inhibitor, highlighting its potential in modulating inflammation and protecting against various diseases. The study identified four TPPU metabolites in rats and assessed species differences in metabolite formation, which is crucial for understanding drug safety and effectiveness. All identified metabolites were found to be less potent sEH inhibitors than TPPU, suggesting a comprehensive metabolic profile that supports the clinical development of sEH inhibitors (Wan et al., 2019).
Antiproliferative Activity
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives to evaluate their antiproliferative activity against various human cancer cell lines. The study revealed that compounds with 4-hydroxymethylpiperidine moiety exhibited broad-spectrum antiproliferative activity, demonstrating significant efficacy and potency against renal cancer and melanoma cell lines. This research provides insight into the potential therapeutic applications of urea derivatives in cancer treatment (Al-Sanea et al., 2018).
Inhibitors of Soluble Epoxide Hydrolase
Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors explores their role in inhibiting human and murine soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Rose et al. (2010) synthesized several inhibitors showing substantial improvements in pharmacokinetic parameters and demonstrated their efficacy in reducing inflammatory pain in vivo, suggesting the therapeutic potential of such inhibitors in treating pain and inflammation (Rose et al., 2010).
Osmolyte Interactions
The interaction of urea with other compounds, such as methylamines, plays a significant role in stabilizing proteins under stress conditions. Lin and Timasheff (1994) investigated the thermodynamic compensation effects of urea and trimethylamine N-oxide (TMAO) on protein stability, revealing how marine organisms utilize a combination of urea and methylamines as osmolytes to maintain cellular function under water stress. This research highlights the importance of urea in biological systems beyond its use as a denaturant (Lin & Timasheff, 1994).
properties
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-20-7-5-12(6-8-20)11-18-17(21)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCOMJZISRHIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)
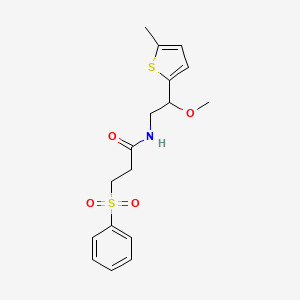
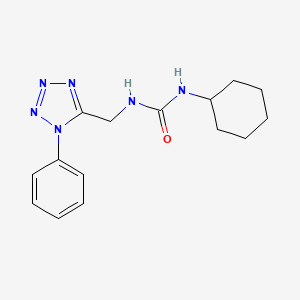
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)
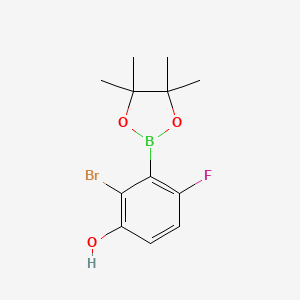
![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
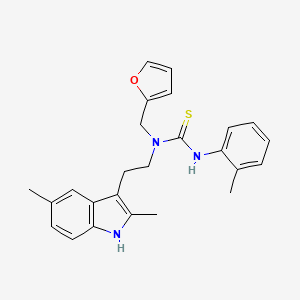
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
